![molecular formula C13H11N2O4S2- B13055076 (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13055076.png)
(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate is a complex organic compound with the molecular formula C13H11N2O4S2. This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Métodos De Preparación
The synthesis of (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as piperidine in ethanol under reflux for a specified period . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: The compound is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminothiophene-2-carboxylate can be compared with other thiophene derivatives such as:
2-aminothiophene-3-carboxylates: These compounds are used in the synthesis of isomeric thienopyridines and have similar biological activities.
(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]amino thiophene-2-carboxylate: This compound has a similar structure but with a tert-butyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Fórmula molecular |
C13H11N2O4S2- |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-[[1-amino-2-(benzenesulfonyl)ethylidene]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N2O4S2/c14-11(15-10-6-7-20-12(10)13(16)17)8-21(18,19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)(H,16,17)/p-1 |
Clave InChI |
MJNFYTSYKPYYNA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC(=NC2=C(SC=C2)C(=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


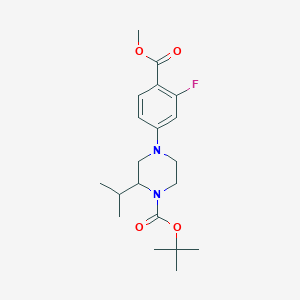
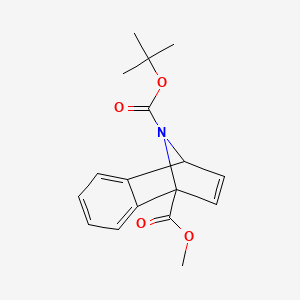
![4-(2,2-Dimethylhydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13055013.png)
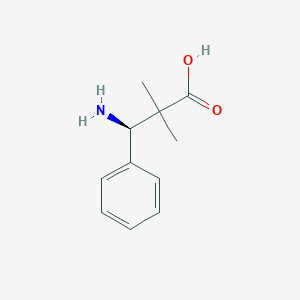

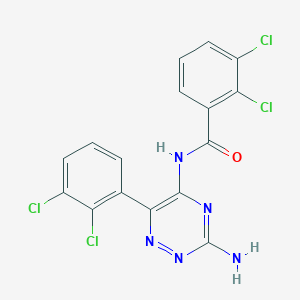
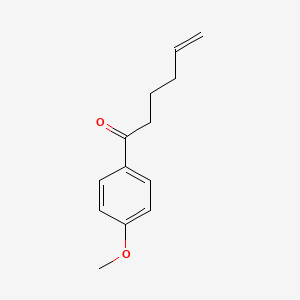
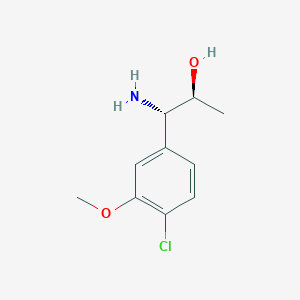
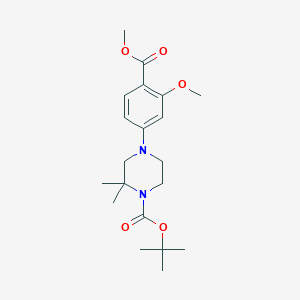
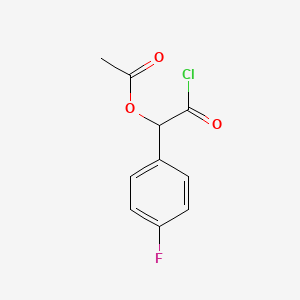

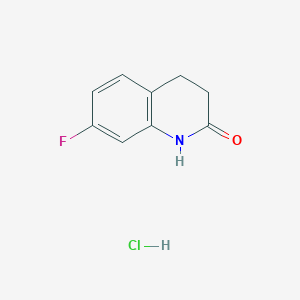
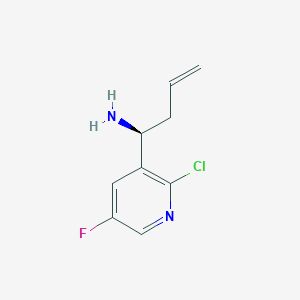
![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)
